molecular formula C8H13NO4 B2552740 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid CAS No. 2230798-32-8

1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid

Cat. No. B2552740
CAS RN: 2230798-32-8
M. Wt: 187.195
InChI Key: KSJYGGZCJNKASJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of rings, introduction of functional groups, and the creation of chiral centers. While the provided papers do not directly describe the synthesis of 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid, they do offer information on related compounds. For instance, the synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides involves the reaction of chloro-oxo-dihydroquinoline carboxylic acids with aminopyridines in DMF, as described in the first paper . This suggests that similar conditions could potentially be applied to synthesize the piperidine analog by substituting the starting materials with those that have the piperidine ring as the core structure.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their chemical properties and biological activity. The papers provided discuss the structural analysis of synthesized compounds using techniques like 1H NMR, mass spectroscopy, and X-ray analysis . These techniques could be used to determine the structure of 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid once synthesized, ensuring the correct formation of the compound and the presence of desired functional groups.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid. However, the first paper mentions a possible mechanism for the synthesis of related compounds . Understanding the reactivity of similar compounds can provide a basis for predicting the reactions that 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid might undergo, such as nucleophilic substitution or amide formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, including solubility, melting point, and reactivity, are influenced by its molecular structure. While the papers do not provide specific data on the physical and chemical properties of 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid, they do describe the properties of structurally related compounds. For example, the lanthanide-organic frameworks discussed in the second paper demonstrate the influence of the lanthanide contraction effect on the formation of specific structures . This information could be relevant when considering the coordination chemistry of 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid with various metals.

Scientific Research Applications

Material Science and Biochemistry

1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid is recognized for its role in material science and biochemistry, especially in the context of spin-labeled, achiral Cα-tetrasubstituted α-amino acids. This compound is effective as a β-turn and 310/α-helix inducer in peptides. It serves as a rigid electron spin resonance probe and fluorescence quencher, showcasing its utility in advanced biochemical studies and material science applications (Toniolo, Crisma, & Formaggio, 1998).

Organic Synthesis

In organic synthesis, derivatives of 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid have been utilized for the stereoselective synthesis of various compounds. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have been transformed into tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates through regioselective and stereoselective reactions, highlighting the compound's role in the synthesis of complex molecules (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Biotechnological Production

This chemical has been implicated in biotechnological research focusing on the production of carboxylic acids used as building blocks in organic synthesis. Microbiologically produced carboxylic acids, including those related to 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid, offer "green" solutions for the synthesis of hydrophilic triazines, spiro-connected heterocycles, and other complex organic molecules. This approach emphasizes the importance of sustainable methods in chemical synthesis and the potential of microbiology in organic chemistry (Aurich et al., 2012).

Medicinal Chemistry

Additionally, derivatives of 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid have found applications in medicinal chemistry. For instance, compounds synthesized from this chemical have shown promise in studies targeting bacterial infections, demonstrating the potential of these derivatives in developing new antibacterial agents. This highlights the role of such compounds in the discovery and development of new therapeutics (Egawa et al., 1984).

properties

IUPAC Name

1-(2-hydroxyethyl)-2-oxopiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c10-4-3-9-2-1-6(8(12)13)5-7(9)11/h6,10H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJYGGZCJNKASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CC1C(=O)O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid

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